Cas no 62154-77-2 (3-ETHYLBENZENETHIOL)
3-ETHYLBENZENETHIOL Chemical and Physical Properties
Names and Identifiers
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- 3-ETHYLBENZENETHIOL
- 3-Ethylthiophenol
- 3-Ethylthiophenolneat
- 2-ethylthiophenol
- 3-Aethyl-phenylmercaptan
- 3-Aethyl-thiophenol
- 3-ethyl-benzenethiol
- 3-ethyl-thiophenol
- 3-Mercapto-1-aethyl-benzol
- Benzenethiol,3-ethyl
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- MDL: MFCD09037630
- Inchi: 1S/C8H10S/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3
- InChI Key: WULNDUPZYLKLBH-UHFFFAOYSA-N
- SMILES: SC1=CC=CC(=C1)CC
Computed Properties
- Exact Mass: 138.05000
- Monoisotopic Mass: 138.05032149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 80.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 1Ų
Experimental Properties
- Density: 1.0340
- Melting Point: -30°C (estimate)
- Boiling Point: 213.67°C (estimate)
- Refractive Index: 1.5690
- PSA: 38.80000
- LogP: 2.53770
3-ETHYLBENZENETHIOL Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-ETHYLBENZENETHIOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434780-1 g |
3-Ethylthiophenol; . |
62154-77-2 | 1g |
€594.40 | 2023-07-18 | ||
| abcr | AB434780-5 g |
3-Ethylthiophenol; . |
62154-77-2 | 5g |
€1,373.40 | 2023-07-18 | ||
| Enamine | EN300-673727-0.05g |
3-ethylbenzene-1-thiol |
62154-77-2 | 93% | 0.05g |
$202.0 | 2023-05-30 | |
| Enamine | EN300-673727-0.1g |
3-ethylbenzene-1-thiol |
62154-77-2 | 93% | 0.1g |
$301.0 | 2023-05-30 | |
| Enamine | EN300-673727-0.25g |
3-ethylbenzene-1-thiol |
62154-77-2 | 93% | 0.25g |
$431.0 | 2023-05-30 | |
| Enamine | EN300-673727-0.5g |
3-ethylbenzene-1-thiol |
62154-77-2 | 93% | 0.5g |
$679.0 | 2023-05-30 | |
| Enamine | EN300-673727-1.0g |
3-ethylbenzene-1-thiol |
62154-77-2 | 93% | 1g |
$871.0 | 2023-05-30 | |
| Enamine | EN300-673727-2.5g |
3-ethylbenzene-1-thiol |
62154-77-2 | 93% | 2.5g |
$1707.0 | 2023-05-30 | |
| Enamine | EN300-673727-5.0g |
3-ethylbenzene-1-thiol |
62154-77-2 | 93% | 5g |
$2525.0 | 2023-05-30 | |
| Enamine | EN300-673727-10.0g |
3-ethylbenzene-1-thiol |
62154-77-2 | 93% | 10g |
$3746.0 | 2023-05-30 |
3-ETHYLBENZENETHIOL Suppliers
3-ETHYLBENZENETHIOL Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 3-ETHYLBENZENETHIOL
3-Ethylbenzenethiol: A Comprehensive Overview
3-Ethylbenzenethiol, also known by its CAS number CAS No. 62154-77-2, is an organic compound that has garnered significant attention in various scientific and industrial applications. This compound, with the molecular formula C9H11S, belongs to the class of benzene derivatives and is characterized by its sulfur-containing thiol group (-SH) attached to a benzene ring with an ethyl substituent. The presence of the thiol group imparts unique chemical properties, making it a valuable compound in numerous fields.
The synthesis of 3-Ethylbenzenethiol typically involves the reaction of 3-ethylbenzene with sulfur-containing reagents under specific conditions. Recent advancements in synthetic methodologies have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of catalytic systems to enhance the yield and purity of the compound, which is crucial for its application in high-performance materials.
3-Ethylbenzenethiol exhibits interesting physical and chemical properties that make it suitable for various applications. Its solubility in organic solvents and its ability to form stable complexes with metal ions have made it a valuable component in coordination chemistry. Recent studies have highlighted its potential as a ligand in the synthesis of metal-organic frameworks (MOFs), which are widely used in gas storage and catalysis.
In the field of materials science, 3-Ethylbenzenethiol has been employed as a precursor for the synthesis of advanced materials such as conductive polymers and self-assembled monolayers (SAMs). These materials find applications in electronics, sensors, and biomedical devices. For example, SAMs formed by this compound have been used to create surfaces with tailored wettability properties, which are essential in microfluidic devices.
The biological activity of 3-Ethylbenzenethiol has also been a subject of recent research. Studies have shown that this compound exhibits antioxidant properties, which could be beneficial in pharmaceutical applications. Additionally, its ability to interact with biological molecules such as proteins and enzymes has opened up possibilities for drug delivery systems and therapeutic agents.
In terms of environmental applications, 3-Ethylbenzenethiol has been investigated for its role in pollution control. Its ability to adsorb heavy metals from aqueous solutions has been explored as a potential solution for water purification. Recent research has focused on optimizing the conditions for metal adsorption to enhance the efficiency of this process.
The safety profile of 3-Ethylbenzenethiol is another critical aspect that has been studied extensively. While it is not classified as a hazardous substance under normal handling conditions, proper precautions must be taken during synthesis and use. Recent toxicological studies have provided insights into its acute and chronic toxicity profiles, which are essential for ensuring safe handling in industrial settings.
In conclusion, 3-Ethylbenzenethiol, with its unique chemical properties and diverse applications, continues to be a subject of intense research. Its role in materials science, pharmaceuticals, and environmental technology underscores its importance in advancing modern science and industry. As research progresses, new applications and improved synthetic methods are expected to further enhance the utility of this compound.
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